molecular formula C8H11Cl2F3N2 B8214846 Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride

Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride

Cat. No.: B8214846
M. Wt: 263.08 g/mol
InChI Key: ZJUGWBZGSPJGFJ-UHFFFAOYSA-N
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Description

Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation, can be adapted for the synthesis of fluorinated pyridines . This reaction is known for its mild conditions and functional group tolerance, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets . This interaction can modulate various biological processes, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with a pyridine ring and a methylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;;/h2-3,5,12H,4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGWBZGSPJGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CN=C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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